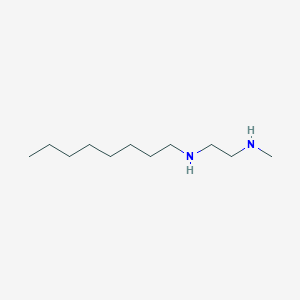

N-Methyl-N'-octyl ethylenediamine

Description

Structure

3D Structure

Properties

CAS No. |

886499-97-4 |

|---|---|

Molecular Formula |

C11H26N2 |

Molecular Weight |

186.34 g/mol |

IUPAC Name |

N-methyl-N'-octylethane-1,2-diamine |

InChI |

InChI=1S/C11H26N2/c1-3-4-5-6-7-8-9-13-11-10-12-2/h12-13H,3-11H2,1-2H3 |

InChI Key |

NBWMKNMQIZNANK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNCCNC |

Origin of Product |

United States |

Contextual Significance in Organic Chemistry and Material Science

N-Methyl-N'-octyl ethylenediamine (B42938) is a bifunctional organic compound that is gaining attention in advanced chemical research due to its unique molecular architecture. This molecule combines the structural features of a short-chain alkyl amine (the methyl group) and a long-chain alkyl amine (the octyl group) with the versatile ethylenediamine backbone. Ethylenediamines, as a class of compounds, are well-established building blocks in chemical synthesis. ontosight.aiwikipedia.org The presence of two nitrogen atoms allows for a wide range of chemical modifications, making them valuable precursors in the synthesis of more complex molecules. ontosight.ai

In organic chemistry, the asymmetrical substitution of the ethylenediamine core in N-Methyl-N'-octyl ethylenediamine offers distinct reactivity at each nitrogen atom. This differential reactivity is a key area of interest for synthetic chemists, enabling stepwise reactions to build complex molecular frameworks. The long octyl chain imparts significant hydrophobic (lipophilic) character to the molecule, influencing its solubility and interaction with nonpolar substances. Conversely, the amine groups provide hydrophilic (polar) sites, making the molecule amphiphilic. This dual nature is of considerable interest in material science for the development of surfactants, emulsifiers, and interfacial modifiers. cymitquimica.com The ability of such molecules to self-assemble or modify surfaces is a critical aspect of creating new materials with tailored properties.

Foundational Research Trajectories of Alkyl Substituted Ethylenediamines

Research into alkyl-substituted ethylenediamines is built upon the extensive history of ethylenediamine (B42938) itself. Ethylenediamine is a well-known bidentate chelating ligand in coordination chemistry, forming stable complexes with various metal ions. wikipedia.org The foundational research trajectory for its alkyl-substituted derivatives, therefore, often begins with an exploration of their coordination chemistry.

Early research on simpler alkyl-substituted ethylenediamines focused on the steric and electronic effects of the alkyl groups on the stability and structure of the resulting metal complexes. The introduction of alkyl groups can influence the solubility of these complexes, their catalytic activity, and their potential as precursors for nanomaterials.

A significant research path has also been the use of alkyl-substituted ethylenediamines in the synthesis of Schiff bases. These compounds, formed by the condensation of the diamine with aldehydes or ketones, are themselves versatile ligands and intermediates in organic synthesis. wikipedia.org The properties of the resulting Schiff base can be tuned by the nature of the alkyl substituent on the ethylenediamine backbone.

Furthermore, the impact of alkyl groups on the physical properties of the diamines themselves has been a subject of study. The length and branching of the alkyl chain affect properties such as boiling point, viscosity, and solubility. cymitquimica.com Computational studies have also delved into the inductive effects of alkyl groups, with recent findings suggesting they may act as electron-withdrawing groups compared to hydrogen, a concept that challenges long-held views in organic chemistry. rsc.org

Scope and Research Objectives for N Methyl N Octyl Ethylenediamine Investigation

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound reveals several plausible synthetic disconnections. The target molecule can be conceptually disassembled to identify key precursors and strategic bond formations. Two primary retrosynthetic pathways emerge: sequential N-alkylation and reductive amination.

Sequential N-Alkylation Approach: This strategy involves the stepwise introduction of the methyl and octyl groups onto the ethylenediamine backbone. This can be envisioned through two sequences:

Route A: Disconnection of the methyl-nitrogen bond first leads to N-octylethylenediamine and a methylating agent. Further disconnection of the octyl-nitrogen bond of N-octylethylenediamine reveals ethylenediamine and an octylating agent as the primary starting materials.

Route B: Alternatively, initial disconnection of the octyl-nitrogen bond suggests N-methylethylenediamine and an octylating agent as the key intermediates. N-methylethylenediamine can be retrosynthetically derived from ethylenediamine and a methylating agent.

Reductive Amination Approach: This pathway involves the formation of a carbon-nitrogen bond through the reduction of an imine intermediate.

Route C: Disconnection via reductive amination points to N-methylethylenediamine and octanal (B89490) as precursors.

Route D: An alternative reductive amination disconnection suggests N-octylethylenediamine and formaldehyde (B43269) as the starting materials.

These retrosynthetic pathways highlight the central role of key intermediates, namely N-methylethylenediamine and N-octylethylenediamine, and the selection of appropriate alkylating or carbonyl precursors.

Precursor Chemistry and Starting Material Selection

The successful synthesis of this compound is contingent on the efficient preparation of its key precursors.

Synthesis of N-Methylethylenediamine: N-methylethylenediamine is a commercially available compound but can also be synthesized through several methods. One common laboratory preparation involves the reaction of ethylenediamine with a methylating agent. For instance, reacting ethylenediamine with one equivalent of a methyl halide can yield N-methylethylenediamine, although careful control of stoichiometry is necessary to minimize the formation of N,N'-dimethylethylenediamine and other over-methylated products. guidechem.com Another approach involves the reductive amination of ethylenediamine with formaldehyde.

Synthesis of Octylamine (B49996) (as a precursor to N-octylethylenediamine): Octylamine can be synthesized via the catalytic amination of n-octanol. This process typically involves reacting n-octanol with ammonia (B1221849) in the presence of a catalyst at elevated temperature and pressure. Various catalysts have been developed to improve the selectivity towards the primary amine. guidechem.comgoogle.comresearchgate.netresearchgate.netdntb.gov.ua

| Catalyst Composition | Temperature (°C) | Pressure (MPa) | Alcohol/Ammonia Ratio | n-Octanol Conversion (%) | n-Octylamine Selectivity (%) | Reference |

| Cu-Ni/Al₂O₃ | 190-250 | 0.1-16.0 | - | - | Poor | researchgate.net |

| Kieselguhr supported Nickel | 150-180 | 1.5-3.0 | 1:12-20 | High | High | researchgate.net |

| Cu-Cr-Fe-Sn-Zn/Al₂O₃ | 140-180 | 0.8-1.5 | 1:4-8 | High | High | guidechem.com |

| NixFe1/Al₂O₃ | - | - | - | - | up to 96.3 | researchgate.net |

This table presents data for the synthesis of octylamine from n-octanol under various catalytic conditions.

Direct Alkylation Strategies for Ethylenediamine Derivatives

Direct alkylation of ethylenediamine offers a straightforward approach to the synthesis of this compound. However, controlling the selectivity to obtain the unsymmetrical product is a significant challenge due to the similar reactivity of the two primary amino groups and the increased nucleophilicity of the secondary amines formed after the first alkylation.

N-Alkylation Protocols: Reactivity and Selectivity

The direct alkylation of amines with alkyl halides is a classic method for forming C-N bonds. However, this reaction often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, making it difficult to control for mono-alkylation. ccsenet.org The reactivity of the amine increases with each alkylation, further complicating selective synthesis.

More recently, the N-alkylation of amines with alcohols, often termed the "borrowing hydrogen" methodology, has emerged as a greener alternative. sigmaaldrich.comresearchgate.net This method, typically catalyzed by transition metals, proceeds through the in-situ oxidation of the alcohol to an aldehyde or ketone, which then undergoes reductive amination with the amine.

Sequential N-Alkylation for Differential Substitution

To synthesize this compound, a sequential alkylation strategy is necessary. This involves first performing a mono-alkylation to produce either N-methylethylenediamine or N-octylethylenediamine, followed by a second alkylation with the other alkyl group.

Step 1: Mono-N-alkylation of Ethylenediamine Achieving high selectivity for mono-alkylation is crucial. This can be promoted by using a large excess of ethylenediamine relative to the alkylating agent and carefully controlling reaction conditions. For example, the mono-N-alkylation of ethylenediamine with various alcohols has been demonstrated using a CuO-NiO/γ-Al₂O₃ catalyst. sigmaaldrich.comresearchgate.netrsc.org

| Alcohol | Temperature (°C) | Molar Ratio (Alcohol:Ethylenediamine) | Pressure (MPa) | Mono-alkylated Product Yield (%) | Reference |

| Methanol | 160 | 1:3 | 1.0 | 80.2 | rsc.org |

| Butan-1-ol | 160 | 1:3 | 1.0 | 85.2 | rsc.org |

This table shows the yields for mono-N-alkylation of ethylenediamine with different alcohols, indicating the feasibility of producing mono-substituted precursors.

Step 2: Second N-Alkylation Once the mono-substituted intermediate (e.g., N-octylethylenediamine) is isolated and purified, the second alkyl group (methyl) can be introduced. This step would involve reacting the mono-substituted diamine with a methylating agent, such as a methyl halide or dimethyl sulfate. Alternatively, reductive amination with formaldehyde could be employed. semanticscholar.orgmasterorganicchemistry.com Careful control of stoichiometry would again be critical to avoid quaternization of the tertiary amine.

Reductive Amination Pathways Utilizing Octyl Precursors

Reductive amination is a powerful and versatile method for the synthesis of amines and can be a highly effective strategy for preparing this compound. organic-chemistry.orgd-nb.infoharvard.edunih.govnih.gov This method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

Amination of Octyl-Containing Intermediates

A plausible route involves the reductive amination of a pre-formed amino precursor with an octyl-containing carbonyl compound.

Route C: Reductive Amination of N-Methylethylenediamine with Octanal In this approach, N-methylethylenediamine is reacted with octanal. The initially formed iminium ion is then reduced in situ to yield the target this compound. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they are selective for the iminium ion over the aldehyde. organic-chemistry.org

Route D: Reductive Amination of N-octylethylenediamine with Formaldehyde An alternative reductive amination strategy would involve the methylation of N-octylethylenediamine using formaldehyde as the C1 source. masterorganicchemistry.comnih.govresearchgate.netjustia.com The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced. Common reducing agents for this transformation include sodium borohydride, formic acid (Eschweiler-Clarke reaction), or catalytic hydrogenation. masterorganicchemistry.comjustia.com

| Amine Precursor | Carbonyl Compound | Reducing Agent | Potential Product |

| N-Methylethylenediamine | Octanal | NaBH₃CN or NaBH(OAc)₃ | This compound |

| N-Octylethylenediamine | Formaldehyde | NaBH₄ / H₂/Catalyst | This compound |

This table outlines the proposed reductive amination strategies for the synthesis of this compound.

The purification of the final product from the reaction mixture, which may contain starting materials and over-alkylated byproducts, would likely involve distillation or chromatographic techniques. google.comresearchgate.net The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, reaction scalability, and the ease of purification of the final product.

Catalytic Hydrogenation in Amine Synthesis

Catalytic hydrogenation is a cornerstone of amine synthesis, most notably through a process known as reductive amination. This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is subsequently reduced in the presence of a catalyst and hydrogen gas to yield the target amine. This approach is highly versatile for creating secondary and tertiary amines.

For the synthesis of this compound, a plausible reductive amination pathway involves the reaction of N-methylethylenediamine with octanal. In this reaction, the primary amine of N-methylethylenediamine condenses with the aldehyde group of octanal to form an imine intermediate. This intermediate is then hydrogenated over a metal catalyst to produce the final this compound. An alternative, though potentially less selective, route would be the reaction of N-octylethylenediamine with formaldehyde.

Key to the success of this method is the choice of catalyst. Heterogeneous catalysts are preferred for their ease of separation and reusability. Common choices include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or nickel-based catalysts like Raney Nickel. The reaction is typically carried out under a pressurized hydrogen atmosphere, with pressures and temperatures adjusted to optimize conversion and selectivity. For instance, a patent describes the reductive amination of ethylenediamine with ketones using a continuous reactor and a palladium catalyst, achieving high conversion and selectivity. google.com

The process generally involves charging a reactor with the amine, the carbonyl compound, a solvent (such as ethanol (B145695) or methanol), and the catalyst. The reactor is then pressurized with hydrogen and heated. Careful control of stoichiometry is crucial to minimize the formation of byproducts from double alkylation.

Table 1: Representative Conditions for Catalytic Reductive Amination

| Parameter | Condition | Rationale/Comment |

| Catalyst | 5-10% Pd/C, Raney Ni | Pd/C is highly active; Ni is a cost-effective alternative. |

| Hydrogen Pressure | 1-50 bar | Higher pressure increases reaction rate but also hydrogenation of other functional groups if present. |

| Temperature | 50-150 °C | Balances reaction kinetics with potential side reactions and catalyst degradation. |

| Solvent | Methanol, Ethanol, THF | Must dissolve reactants and not interfere with the reaction. |

| Reducing Agent | H₂ gas, NaBH₃CN, NaBH(OAc)₃ | H₂ with a catalyst is common for industrial scale. researchgate.net Borohydride reagents can be used for lab scale and offer different reactivity profiles. masterorganicchemistry.com |

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally friendly processes. For the synthesis of this compound, several advanced techniques can be employed to enhance reaction speed, improve yields, and align with the principles of green chemistry.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful tool for accelerating a wide range of organic reactions, including N-alkylation. nih.gov By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes compared to conventional heating methods. researchgate.net This is due to the efficient and direct heating of the reaction mixture, which can lead to higher reaction rates and sometimes improved yields.

In the context of synthesizing this compound, microwave energy could be applied to the reductive amination process or to a direct alkylation using an alkyl halide. For example, the N-alkylation of amines with alcohols has been successfully demonstrated under microwave conditions using a manganese chloride catalyst, highlighting a greener alternative to alkyl halides. nih.gov Another study showed rapid N-alkylation of secondary amines on an alumina-supported base under solvent-free microwave conditions. tandfonline.com This approach offers advantages such as operational simplicity, speed, and reduced solvent waste.

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation

| Method | Typical Reaction Time | Temperature | Yield | Reference |

| Conventional Heating | 3-16 hours | Reflux | Moderate to Good | researchgate.net |

| Microwave Irradiation | 2-5 minutes | 100-150 °C | Good to Excellent | researchgate.net |

Flow Chemistry Methodologies for Continuous Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-type reactor, offers significant advantages for industrial production. These benefits include superior heat and mass transfer, enhanced safety for highly exothermic reactions, and the potential for straightforward automation and scalability. durham.ac.uk

The synthesis of this compound via catalytic hydrogenation is well-suited for a flow process. A typical setup would involve pumping a solution of the reactants (e.g., N-methylethylenediamine and octanal) and dissolved hydrogen through a heated tube or column packed with a solid-supported heterogeneous catalyst (a packed-bed reactor). researchgate.net The product stream exits the reactor continuously and can be collected or directed into subsequent purification steps. This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and high throughput. The use of systems like the H-cube reactor, which generates hydrogen in-situ, further enhances the safety and convenience of this approach for imine reductions. researchgate.net

Solvent-Free and Environmentally Benign Synthesis Strategies

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. rsc.org A key strategy in amine synthesis is the use of alcohols as alkylating agents instead of alkyl halides. This "hydrogen borrowing" or "hydrogen transfer" methodology involves the catalytic oxidation of the alcohol to an aldehyde in-situ, which then undergoes reductive amination with the amine. The only byproduct of this process is water, making it a highly atom-economical and environmentally friendly route. researchgate.net Research has shown that a CuO-NiO/γ-Al2O3 catalyst can effectively facilitate the N-alkylation of ethylenediamine with various alcohols. researchgate.net

Solvent-free reaction conditions represent another important green chemistry approach. Reactions can be performed using only the neat reactants or by adsorbing them onto a solid support like alumina (B75360) or silica (B1680970). wordpress.commdpi.com Combining this with microwave irradiation can lead to highly efficient and rapid transformations with minimal waste generation, as the need for solvent recovery and disposal is eliminated. tandfonline.com

Stereochemical Control and Regioselectivity in this compound Synthesis

The synthesis of an unsymmetrically substituted compound like this compound presents a significant challenge in regioselectivity: how to ensure the methyl group attaches to one nitrogen and the octyl group to the other, while avoiding the formation of symmetrical N,N'-dimethyl- and N,N'-dioctylethylenediamine byproducts.

A robust strategy to achieve high regioselectivity involves the use of protecting groups. The process would begin with ethylenediamine, where one of the amino groups is selectively protected. The mono-Boc (tert-butoxycarbonyl) protection of ethylenediamine is a common and effective method. karazin.ua With one nitrogen atom blocked, the free primary amine can be selectively alkylated with an octyl group, for example, via reductive amination with octanal or direct alkylation with an octyl halide. Following the introduction of the octyl group, the Boc protecting group is removed under acidic conditions. The final step is the selective methylation of the newly freed primary amine, which can be achieved through reductive amination with formaldehyde (as in the Eschweiler-Clarke reaction). This multi-step approach provides excellent control over the final structure.

An alternative route is the direct N-alkylation of ethylenediamine with alcohols. Studies have shown that using a CuO-NiO/γ-Al2O3 catalyst can lead to high yields of mono-N-alkylated products, with selectivity influenced by the steric bulk of the alcohol. researchgate.netresearchgate.net

Since this compound is an achiral molecule, stereochemical control is not a factor in its synthesis unless chiral starting materials or catalysts are used to produce specific enantiomers for specialized applications. The synthesis of chiral 1,2-diamines is an important field, often employing asymmetric catalysts or starting from a chiral pool to create ligands and pharmaceuticals with specific stereochemistry. acs.orgacs.orgrsc.org

Purification and Isolation Techniques for High Purity this compound

Achieving high purity is essential for the characterization and application of this compound. The purification strategy must effectively remove unreacted starting materials (e.g., ethylenediamine, octanal), reagents, and byproducts such as symmetrically substituted diamines (N,N'-dimethylethylenediamine, N,N'-dioctylethylenediamine) and products of polyalkylation.

Fractional Distillation: For large-scale purification, fractional distillation under reduced pressure is the most common and economical method. Amines often have high boiling points, and distillation under vacuum allows them to boil at lower temperatures, preventing thermal degradation. The significant difference in molecular weight and boiling point between the desired product, starting materials, and byproducts should allow for effective separation. However, challenges can arise, such as the formation of azeotropes, particularly with water, which may be present from the reaction or workup. lookchem.comiupac.org Patents related to the purification of ethylenediamine and its derivatives often describe multi-column distillation processes to remove specific impurities like water and other closely boiling amines. google.comjustia.com

Chromatography: For laboratory-scale synthesis and to achieve very high purity (>99%), column chromatography is the preferred method. Silica gel is a common stationary phase, but its acidic nature can cause irreversible adsorption or tailing of basic amines. To mitigate this, the silica can be deactivated with a base like triethylamine (B128534), or a more basic stationary phase like alumina can be used. The eluent is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or isopropanol), often with a small amount of an amine (like triethylamine or ammonia in methanol) added to the mobile phase to improve peak shape and recovery.

Chemical Purification: Residual water can be removed by drying with appropriate agents. A common procedure for drying ethylenediamine involves treatment with solid KOH or NaOH, followed by distillation from sodium metal under an inert atmosphere like nitrogen to prevent reaction with atmospheric CO₂ and water. lookchem.comiupac.org

Table 3: Purification Techniques for this compound

| Technique | Target Impurities | Advantages | Disadvantages |

| Fractional Distillation | Starting materials, solvents, byproducts with different boiling points. | Scalable, cost-effective for large quantities. | Energy-intensive, potential for thermal degradation, azeotrope formation. google.com |

| Column Chromatography | Closely related byproducts (isomers, over-alkylated products). | High resolution, provides very high purity. | Requires solvents, not easily scalable, can be costly. |

| Chemical Drying | Water | Effective for removing trace moisture. | Requires handling of reactive drying agents (e.g., sodium metal). iupac.org |

| Acid-Base Extraction | Non-basic impurities | Can separate the basic amine product from neutral or acidic contaminants. | Requires use and disposal of acid/base solutions, generates salt waste. |

Functional Group Transformations and Derivatization Pathways

The primary and secondary amine groups in this compound are the main sites for chemical modification. These functional groups can undergo a variety of transformations, leading to a diverse range of derivatives. The differential reactivity between the primary and secondary amines can often be exploited for selective derivatization.

Key derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides converts the amine groups into amides. This transformation is fundamental in modifying the compound's chemical properties.

Alkylation: The nitrogen atoms can be further alkylated using alkyl halides. This can be used to introduce new functional groups or to synthesize quaternary ammonium salts, which have applications as surfactants or phase-transfer catalysts.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in various chemical applications.

Reductive Amination: The primary amine can react with aldehydes and ketones to form imines, which can then be reduced to the corresponding secondary amines. This pathway allows for the extension of the alkyl chain or the introduction of more complex substituents.

These transformations are foundational for tailoring the molecule for specific applications by altering its solubility, reactivity, and chelating properties.

Reaction with Electrophiles and Nucleophiles

As a molecule rich in electron density at its nitrogen centers, this compound primarily functions as a nucleophile. The lone pairs of electrons on the two nitrogen atoms readily attack electron-deficient species (electrophiles).

The primary amine is generally more sterically accessible and thus may react preferentially with bulky electrophiles. However, the secondary amine is typically more nucleophilic due to the electron-donating effect of the methyl group. This subtle difference in reactivity can be controlled by carefully selecting reaction conditions such as temperature, solvent, and the nature of the electrophile. acs.org

Common electrophiles that react with this compound include:

Alkyl Halides: Leading to N-alkylation.

Acyl Halides and Anhydrides: Resulting in N-acylation to form amides.

Carbonyl Compounds (Aldehydes and Ketones): The primary amine can form Schiff bases (imines), while both amines can participate in reactions like the Mannich reaction. wikipedia.org

Epoxides: Ring-opening of epoxides by the amine groups yields amino alcohols.

Isocyanates and Isothiocyanates: Addition reactions produce urea (B33335) and thiourea (B124793) derivatives, respectively.

While the compound itself is not a typical electrophile, its derivatives can be. For instance, conversion of the amine to an N-chloroamine would render the nitrogen electrophilic. acs.org Similarly, derivatization with a leaving group could create a site for nucleophilic attack.

Formation of Polymeric Structures and Macromolecular Conjugates

The bifunctional nature of this compound makes it a valuable monomer or grafting agent in polymer chemistry.

Grafting Reactions onto Polymer Backbones

Grafting involves the attachment of side chains to a pre-existing polymer backbone. The amine groups of this compound can serve as reactive sites to anchor the molecule onto polymers containing electrophilic functional groups. This process modifies the surface properties of the polymer, introducing new functionalities.

For example, it can be grafted onto polymers with:

Epoxy groups: The amine attacks the epoxide ring, forming a stable covalent bond.

Acyl chloride or anhydride (B1165640) groups: This results in the formation of amide linkages.

Halogenated groups: Nucleophilic substitution reactions can attach the diamine to the polymer chain.

The efficiency of such grafting reactions depends on factors like the accessibility of the reactive sites on the polymer and the reaction conditions. rsc.org The introduction of the this compound moiety can impart properties such as hydrophilicity, chelating ability, or pH-responsiveness to the host polymer.

| Polymer Backbone | Reactive Group | Resulting Linkage | Potential Application |

|---|---|---|---|

| Poly(glycidyl methacrylate) | Epoxide | β-Amino alcohol | Functionalized resins, ion-exchange materials |

| Poly(styrene-co-maleic anhydride) | Anhydride | Amide/Imide | Compatibilizers, adhesion promoters |

| Poly(vinyl chloride) | Chloride | Amine | Modified PVC with enhanced properties |

Incorporation into Polymer Additive Systems

Polymer additives are substances added to a polymer to improve its properties. scribd.comthermofisher.com Due to its structural features, this compound or its derivatives could function as various types of additives.

Antistatic Agents: The hydrophilic amine groups can attract moisture, which helps to dissipate static charge on the surface of plastics.

Curing Agents: The two amine groups can react with epoxy resins or polyurethanes, acting as a cross-linker or chain extender to cure the polymer system.

Stabilizers: Amines can act as acid scavengers, neutralizing acidic byproducts that can cause polymer degradation.

Dispersing Agents: The amphiphilic nature of the molecule can help in the dispersion of pigments or fillers within a polymer matrix.

The specific function would depend on the polymer system and the concentration of the additive used.

Cyclization Reactions and Heterocyclic Compound Formation

The 1,2-diamine structure of this compound is a precursor for the synthesis of nitrogen-containing heterocyclic compounds. nih.gov These reactions typically involve condensation with a bifunctional electrophile.

A prominent example is the reaction with 1,2- or 1,3-dicarbonyl compounds (like diketones or ketoesters) or their equivalents, which can lead to the formation of five, six, or seven-membered rings. For instance, reaction with a 1,2-dicarbonyl compound can yield a substituted dihydropyrazine, which can be subsequently oxidized to a pyrazine.

Condensation with aldehydes or ketones can also lead to the formation of heterocyclic structures. For example, reaction with formaldehyde could potentially lead to the formation of a 1,3,5-triazinane (B94176) ring system. researchgate.net The reaction of ethylenediamine with ketones like acetone (B3395972) is known to produce 14-membered macrocyclic compounds through cyclocondensation. nih.govresearchgate.net Similar reactivity could be expected for this compound, leading to complex macrocycles.

| Reactant | Resulting Heterocycle | Reaction Type |

|---|---|---|

| 1,2-Diketone (e.g., Biacetyl) | Substituted Pyrazine | Condensation/Oxidation |

| 1,3-Diketone (e.g., Acetylacetone) | Substituted Diazepine | Condensation |

| Formaldehyde | Substituted Imidazolidine or Triazinane | Cyclocondensation |

| Phosgene or equivalent | Substituted Ethyleneurea | Condensation |

Supramolecular Assembly and Self-Organization Principles

The amphiphilic nature of this compound, which possesses a polar hydrophilic head (the diamine group) and a nonpolar hydrophobic tail (the octyl group), strongly predisposes it to self-assembly in solution. acs.orgnih.gov This behavior is governed by the hydrophobic effect, where the nonpolar tails aggregate to minimize their contact with water, while the polar headgroups remain exposed to the aqueous environment.

Depending on the concentration and the solvent medium, various supramolecular structures can be formed:

Micelles: In aqueous solutions above a certain concentration (the critical micelle concentration), the molecules can aggregate to form spherical or cylindrical micelles, with the octyl chains forming a hydrophobic core and the diamine groups forming a hydrophilic shell.

Inverse Micelles: In nonpolar organic solvents, inverse micelles can form, where the polar diamine heads create a core that can encapsulate polar guest molecules, while the octyl tails are solvated by the nonpolar solvent. acs.orgnih.gov

Vesicles (Liposomes): Under certain conditions, bilayer structures analogous to cell membranes may form, creating enclosed vesicles capable of encapsulating aqueous solutions.

The pH of the solution would be a critical factor influencing this self-assembly. Protonation of the amine groups would increase the polarity of the headgroup, affecting the hydrophilic-lipophilic balance (HLB) and potentially altering the size, shape, and stability of the resulting aggregates. acs.orgnih.gov This pH-responsiveness is a key feature of many amine-containing amphiphiles.

Coordination Chemistry and Ligand Properties of N Methyl N Octyl Ethylenediamine

Chelation Behavior and Coordination Modes

Like its parent molecule, ethylenediamine (B42938), N-Methyl-N'-octyl ethylenediamine is expected to function as a classic bidentate, chelating ligand. It coordinates to a metal center through the lone pairs of its two nitrogen atoms, forming a stable five-membered ring. fiveable.me This chelation is entropically favored, a phenomenon known as the chelate effect, which leads to significantly more stable complexes than those formed with comparable monodentate amine ligands. fiveable.me

The presence of N-substituents introduces conformational rigidity and potential stereoisomerism. The five-membered chelate ring is not planar and adopts a puckered or gauche conformation. This puckering can be described by two enantiomeric conformations, designated as delta (δ) and lambda (λ). researchgate.net For an octahedral complex with three such ligands, like [M(N-Me-N'-octyl-en)₃]ⁿ⁺, the combination of the metal center's chirality (Δ or Λ) and the ligand conformations (δ or λ) can lead to a variety of diastereomers. researchgate.netrsc.org

Complexation with Transition Metal Ions

This compound is anticipated to form stable complexes with a wide range of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). The coordination involves the formation of two metal-nitrogen (M-N) bonds. The specific properties of these complexes are dictated by the nature of the metal ion and the unique steric and electronic characteristics of the ligand.

Structural Analysis of Metal-N-Methyl-N'-octyl Ethylenediamine Complexes

The structural analysis of metal complexes with this compound, while not yet reported in the literature, can be predicted based on analogous compounds. For a 1:1 complex with a tetracoordinate metal ion like Cu(II), a square planar geometry is likely. For 2:1 ligand-to-metal complexes, such as [M(N-Me-N'-octyl-en)₂]ⁿ⁺, square planar or tetrahedral geometries are possible, while octahedral geometries are expected for 3:1 complexes like [M(N-Me-N'-octyl-en)₃]ⁿ⁺. fiveable.me

In an octahedral setting, the arrangement of the asymmetrically substituted ligands can result in facial (fac) or meridional (mer) isomers. researchgate.net The significant steric bulk of the octyl group compared to the methyl group would be a dominant factor in determining the solid-state structure, likely influencing bond angles and lengths to accommodate the larger substituent. The long alkyl chain could also promote crystallization and influence the packing of the complex in the crystal lattice.

Below is a predictive table outlining expected structural characteristics for hypothetical complexes.

| Complex Formula | Predicted Metal Geometry | Potential Isomerism | Expected Impact of Substituents |

| [Cu(N-Me-N'-octyl-en)Cl₂] | Distorted Square Planar | None | Minor distortion from ideal geometry. |

| [Ni(N-Me-N'-octyl-en)₂]²⁺ | Square Planar | cis / trans | Significant steric clash in the cis isomer. |

| [Co(N-Me-N'-octyl-en)₃]³⁺ | Octahedral | fac / mer, Δ/Λ, δ/λ | Octyl group likely directs isomer formation to minimize steric strain. |

Spectroscopic Characterization of Coordination Compounds

The formation of coordination compounds with this compound can be monitored and characterized using several spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination of the nitrogen atoms to a metal center is expected to cause a shift in the N-H and C-N stretching vibrations compared to the free ligand. The M-N stretching vibrations would typically appear in the far-IR region, providing direct evidence of complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution. Upon coordination, the chemical shifts of the protons and carbons near the nitrogen atoms would change significantly. The complexity of the spectra could also provide insights into the symmetry of the complex and the presence of different isomers in solution.

UV-Visible (UV-Vis) Spectroscopy: For complexes with d-block transition metals like Cu(II), Ni(II), and Co(II), the coordination environment influences the d-orbital splitting, resulting in characteristic d-d electronic transitions. The position and intensity of these absorption bands in the UV-Vis spectrum can provide information about the coordination geometry (e.g., octahedral vs. tetrahedral) of the metal center.

Thermodynamic Stability and Kinetic Lability of Metal Complexes

The thermodynamic stability of metal complexes is quantified by the formation constant (K) or its logarithm (log K). The chelate effect of the ethylenediamine backbone provides a strong thermodynamic driving force for complex formation. fiveable.me However, the N-alkyl substituents are known to decrease the stability of the resulting complexes compared to unsubstituted ethylenediamine. This is primarily due to steric hindrance, which can weaken the M-N bonds.

The stability of complexes with this compound is expected to be lower than that of ethylenediamine complexes but potentially comparable to or slightly less stable than those of N,N'-dimethylethylenediamine due to the large steric profile of the octyl group.

The table below illustrates the expected trend in stability constants for copper(II) complexes with various ethylenediamine derivatives.

| Ligand | log K₁ (Predicted Trend) | Rationale |

| Ethylenediamine | ~10.7 | Baseline (no steric hindrance). |

| N-Methylethylenediamine | ~10.0 | Moderate steric hindrance from methyl group. |

| This compound | <10.0 | Significant steric hindrance from bulky octyl group. |

| N,N'-Diethylethylenediamine | ~9.5 | Increased steric hindrance. |

Note: Values for ethylenediamine and N,N'-diethylethylenediamine are illustrative and based on known data. The value for this compound is a prediction based on chemical principles.

Kinetic lability refers to the rate at which ligands in a coordination complex are replaced by other ligands. While thermodynamically stable, complexes can be either kinetically labile (fast substitution) or inert (slow substitution). The steric bulk of the octyl group may hinder the approach of incoming ligands, potentially slowing down substitution reactions and decreasing the kinetic lability compared to less substituted ethylenediamine complexes.

Design and Synthesis of this compound-Based Ligands

The synthesis of the asymmetrically substituted this compound is not trivially achieved by direct alkylation of ethylenediamine, which would likely lead to a mixture of products. A more controlled, multi-step synthesis would be required. A plausible route could involve:

Mono-protection of one amine group of ethylenediamine.

Alkylation of the unprotected amine with an octyl halide (e.g., 1-bromooctane).

Deprotection of the first amine group.

Reductive amination using formaldehyde (B43269) to introduce the methyl group.

This synthetic flexibility allows for the creation of a wide variety of derivatives by changing the nature of the alkyl groups.

Modification of the Octyl Chain for Ligand Tuning

Solubility: The long, nonpolar octyl chain imparts significant lipophilicity to the ligand and its metal complexes. This enhances their solubility in nonpolar organic solvents and can be crucial for applications in homogeneous catalysis or solvent extraction processes. acs.org Altering the length of the alkyl chain (e.g., from octyl to dodecyl) can further fine-tune this solubility.

Steric Hindrance: The size and shape of the alkyl group can be modified to control the steric environment around the metal center. Replacing the linear octyl chain with a branched isomer (e.g., 2-ethylhexyl) would create a different steric pocket, which could influence the selectivity of a catalytic reaction or the coordination number of the metal ion. This "steric tuning" is a fundamental strategy in the design of catalysts for specific chemical transformations. lu.se

Incorporation into Multidentate Ligand Architectures

The potential exists for this compound to be incorporated into more complex multidentate ligand architectures. nih.gov Conceptually, the primary or secondary amine could serve as a reactive site for linking to other donor groups, thereby increasing the denticity of the ligand. For instance, it could be integrated into macrocyclic frameworks or used as a building block for dendritic or polymeric ligand systems. Such multidentate ligands often exhibit enhanced stability and can enforce specific coordination geometries on metal centers, which is a crucial aspect of catalyst design. nih.gov However, the scientific literature does not currently contain specific examples or detailed synthetic strategies for the incorporation of this compound into these larger structures.

Catalytic Applications of this compound Metal Complexes

While metal complexes of various diamines have found broad application in catalysis, specific data on the catalytic use of this compound complexes is not available. The following sections outline potential, yet currently unproven, catalytic applications based on the general behavior of related compounds.

Homogeneous Catalysis: Reaction Mechanisms and Turnover Frequencies

Metal complexes of this compound could theoretically be employed as catalysts in homogeneous catalysis. The electronic and steric properties imparted by the methyl and octyl substituents would be expected to influence the reactivity and selectivity of the metal center. For example, in reactions such as hydrogenations, transfer hydrogenations, or C-C coupling reactions, the ligand would play a key role in the catalytic cycle. However, without experimental studies, there are no documented reaction mechanisms or reported turnover frequencies for any catalytic system involving this specific ligand.

Heterogeneous Catalysis: Immobilization Strategies and Reactor Design

For applications in heterogeneous catalysis, complexes of this compound would need to be immobilized on a solid support. Potential immobilization strategies could involve covalent attachment of the ligand to materials like silica (B1680970), alumina (B75360), or polymers, or through physical adsorption. The choice of support and immobilization technique would be critical for catalyst stability, activity, and recyclability. The design of a suitable reactor, such as a packed-bed or continuous-flow reactor, would depend on the specific reaction and the nature of the immobilized catalyst. researchgate.net To date, no such immobilization or reactor design has been reported for complexes of this compound.

Asymmetric Catalysis Potential with Chiral Derivatives

The synthesis of chiral derivatives of this compound could open avenues for its use in asymmetric catalysis. chemrxiv.orgresearchgate.net Chirality could be introduced, for example, by using a chiral backbone or by modifying one of the substituents to contain a stereocenter. Such chiral ligands are crucial for the enantioselective synthesis of valuable molecules, particularly in the pharmaceutical and fine chemical industries. nih.govresearchgate.net The development of chiral this compound derivatives and their application in asymmetric transformations represents a potential area for future research, though no current studies exist. chemrxiv.orgresearchgate.netchemrxiv.org

Theoretical and Computational Investigations of N Methyl N Octyl Ethylenediamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of a molecule. nih.gov These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict the distribution and energy of these electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

For N-Methyl-N'-octyl ethylenediamine (B42938), the lone pair electrons on the nitrogen atoms are expected to significantly contribute to the HOMO, making these sites nucleophilic. The LUMO is likely distributed over the anti-bonding orbitals of the carbon-nitrogen and carbon-carbon bonds. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for N-Methyl-N'-octyl Ethylenediamine

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO-1 | -7.89 |

| HOMO | -6.45 |

| LUMO | 2.15 |

| LUMO+1 | 3.58 |

| HOMO-LUMO Gap | 8.60 |

Note: This data is illustrative and represents typical values for a molecule of this type.

The distribution of electron density in a molecule is not uniform, leading to partial positive and negative charges on different atoms. Quantum chemical calculations can quantify this charge distribution. An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. nih.govresearchgate.netresearchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net

In this compound, the ESP map would likely show negative potential around the two nitrogen atoms due to their lone pairs of electrons, making them the primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms attached to the nitrogens and carbons would exhibit a positive potential.

Table 2: Hypothetical Partial Atomic Charges for Selected Atoms in this compound

| Atom | Partial Charge (e) |

|---|---|

| N (Methyl side) | -0.45 |

| N (Octyl side) | -0.48 |

| C (Methyl) | -0.15 |

| C (Octyl, adjacent to N) | -0.12 |

Note: This data is illustrative and represents typical values for a molecule of this type.

Conformation Analysis and Conformational Isomerism

This compound is a flexible molecule with several rotatable single bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

Energy minimization calculations are performed to find the geometries of the molecule that correspond to the lowest energy, representing the most stable conformers. By systematically rotating the bonds and calculating the energy at each step, a potential energy surface or conformational landscape can be generated. For this compound, rotation around the central C-C bond of the ethylenediamine backbone and the C-N bonds will lead to various gauche and anti conformers. The long octyl chain also introduces a high degree of conformational flexibility.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | 180° | 0.00 | 65 |

| Gauche-1 | 60° | 0.85 | 15 |

| Gauche-2 | -60° | 0.85 | 15 |

Note: This data is illustrative and based on typical energy differences for similar molecules.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. nih.govresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes over time. nih.gov For this compound, an MD simulation could reveal how the molecule folds and unfolds in different environments, the flexibility of the octyl chain, and the dynamics of intramolecular hydrogen bonding. These simulations are particularly useful for understanding how the molecule might interact with other molecules or surfaces. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for investigating the mechanisms of chemical reactions. nih.govmdpi.com By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and transition states. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

For this compound, a potential reaction to study would be its protonation at one of the nitrogen atoms. Computational calculations could determine which nitrogen is more basic and the energy barrier for the proton transfer. Another example could be its reaction as a nucleophile with an electrophile, where calculations could predict the preferred site of attack and the mechanism of bond formation. These studies provide a detailed, step-by-step picture of how the reaction proceeds. semanticscholar.orgresearchgate.net

Based on the conducted research, there is no specific scientific literature available that provides theoretical and computational investigations for the compound "this compound" corresponding to the detailed outline requested. The search results yielded general information on computational chemistry methods but lacked any studies focused specifically on this molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for the following sections and subsections:

Molecular Dynamics Simulations in Different Media

Creating content for these specific topics without published research would result in speculation and would not meet the required standards of accuracy and factual reporting.

Future Research Directions and Emerging Opportunities for N Methyl N Octyl Ethylenediamine

Exploration of Novel Synthetic Pathways and Sustainable Production

The development of efficient and environmentally benign synthetic routes is paramount for the future utility of N-Methyl-N'-octyl ethylenediamine (B42938). Current methodologies for producing unsymmetrically substituted ethylenediamines often involve multi-step processes that may suffer from low yields and the use of hazardous reagents. Future research will likely focus on overcoming these limitations.

A promising avenue is the development of one-pot catalytic amination reactions. For instance, processes utilizing ethylene (B1197577) glycol and a mixture of methylamine (B109427) and octylamine (B49996) over a heterogeneous catalyst could offer a more direct and atom-economical route. nih.govresearchgate.net This approach, which is being explored for simpler ethylenediamines, would significantly reduce waste and energy consumption compared to traditional methods that often rely on halogenated hydrocarbons. google.com

Furthermore, the principles of green chemistry will be central to new synthetic strategies. This includes the use of renewable feedstocks, solvent-free reaction conditions, and catalysts based on earth-abundant metals. The goal will be to design a process that is not only efficient but also inherently safer and more sustainable.

Table 1: Comparison of Potential Synthetic Routes for N-Methyl-N'-octyl Ethylenediamine

| Synthetic Route | Potential Advantages | Potential Challenges |

| Reductive Amination of Aminoalcohols | High selectivity, milder conditions possible. | Requires specialized catalysts, potential for side reactions. |

| Catalytic Amination of Diols | Utilizes readily available starting materials, potentially lower cost. nih.govresearchgate.net | High pressures and temperatures may be required, catalyst deactivation. |

| Sequential Alkylation of Ethylenediamine | Stepwise control over substitution. | Multiple steps, use of alkyl halides, potential for over-alkylation. |

Development of Advanced Catalytic Systems

The dual amine functionalities of this compound, with their differing steric and electronic environments, make it an attractive ligand for the development of novel catalytic systems. The ability to coordinate with metal centers, combined with the influence of the octyl group on solubility and catalyst stability, opens up possibilities in various catalytic transformations.

Future research is expected to explore the use of this compound-metal complexes in areas such as:

Asymmetric Catalysis: Chiral versions of this diamine could be synthesized and used as ligands for enantioselective reactions, such as asymmetric hydrogenation or carbon-carbon bond formation.

Phase-Transfer Catalysis: The amphiphilic nature of the molecule could be exploited in phase-transfer catalysis, where it could facilitate reactions between reactants in immiscible phases.

Micellar Catalysis: The surfactant-like properties imparted by the octyl chain could enable the formation of micelles in aqueous media, creating microreactors that can enhance reaction rates and selectivities.

Integration into Smart Materials and Responsive Systems

The incorporation of this compound into "smart" materials that respond to external stimuli is a particularly exciting frontier. The amine groups can be protonated or deprotonated in response to pH changes, leading to conformational changes and alterations in material properties.

Future research could focus on:

pH-Responsive Polymers: Polymerizing derivatives of this compound could lead to hydrogels or membranes that swell or shrink in response to pH fluctuations. These could have applications in drug delivery, sensors, and actuators.

Thermo-Responsive Materials: The octyl chain could contribute to lower critical solution temperature (LCST) behavior in polymers, causing them to undergo a phase transition at a specific temperature.

Self-Assembling Systems: The amphiphilic character of the molecule could drive the self-assembly of well-defined nanostructures, such as micelles or vesicles, which can be designed to respond to multiple stimuli.

Expansion into Novel Polymer Architectures and Composites

The bifunctional nature of this compound makes it an ideal building block for a variety of novel polymer architectures. Its ability to be incorporated into polymer backbones or used as a curing agent opens up a wide range of possibilities.

Emerging opportunities in this area include:

Polyurethanes and Polyamides: The diamine can react with diisocyanates or diacyl chlorides to form polyurethanes and polyamides with unique properties imparted by the methyl and octyl side chains, such as improved flexibility and hydrophobicity.

Epoxy Resins: As a curing agent for epoxy resins, it could enhance the toughness and thermal stability of the resulting thermosets.

Polymer Composites: The molecule could be used to functionalize the surface of nanofillers, such as silica (B1680970) or carbon nanotubes, to improve their dispersion in a polymer matrix and enhance the mechanical properties of the resulting composite material.

Advanced Spectroscopic and Structural Characterization Techniques for Derived Materials

A thorough understanding of the structure-property relationships of materials derived from this compound will require the application of advanced characterization techniques. While standard techniques like NMR and IR spectroscopy will be essential, more sophisticated methods will be needed to probe the nuances of these complex systems.

Future research will likely employ:

Solid-State NMR: To investigate the molecular structure and dynamics of polymers and composites in the solid state.

X-ray Scattering Techniques (SAXS/WAXS): To characterize the morphology and crystalline structure of self-assembled systems and semi-crystalline polymers.

Advanced Mass Spectrometry: To analyze the precise structure of oligomers and polymer fragments.

Table 2: Key Spectroscopic and Structural Analysis Techniques

| Technique | Information Gained | Relevance to this compound Materials |

| Nuclear Magnetic Resonance (NMR) | Chemical structure, connectivity, and dynamics. researchgate.net | Confirming synthesis, studying polymer architecture. |

| Infrared (IR) Spectroscopy | Functional groups present. | Monitoring reaction progress, identifying intermolecular interactions. |

| Small-Angle X-ray Scattering (SAXS) | Nanoscale structure and morphology. | Characterizing self-assembled structures and polymer domains. |

| Dynamic Light Scattering (DLS) | Particle size and distribution in solution. | Analyzing micelle and vesicle formation. |

Multi-Scale Modeling and Simulation for Predictive Design

Computational modeling and simulation will be indispensable tools for accelerating the discovery and design of new materials based on this compound. These methods can provide insights into molecular behavior that are difficult to obtain through experiments alone.

Future research in this area will focus on:

Quantum Mechanical Calculations: To understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its metal complexes. researchgate.net

Molecular Dynamics (MD) Simulations: To investigate the self-assembly behavior, conformational dynamics, and interactions with other molecules in condensed phases.

Coarse-Grained Modeling: To simulate the large-scale behavior of polymers and self-assembled systems over longer timescales.

By combining these computational approaches, researchers can predict the properties of new materials before they are synthesized, enabling a more rational and efficient design process.

This compound stands as a molecule of considerable promise, with potential applications spanning catalysis, materials science, and sustainable chemistry. The future exploration of this compound, guided by the research directions outlined above, is poised to unlock a wealth of new scientific understanding and technological innovation. The synergy between novel synthetic methods, advanced characterization techniques, and predictive computational modeling will be crucial in realizing the full potential of this versatile chemical building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.